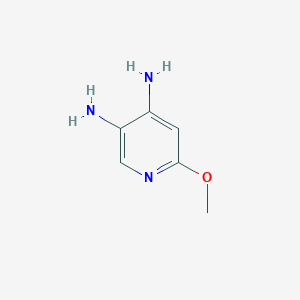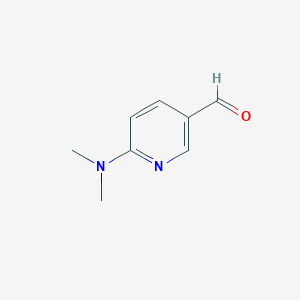
6-(Dimethylamino)nicotinaldehyde
説明
6-(Dimethylamino)nicotinaldehyde is a compound that is related to various research areas, including the synthesis of environment-sensitive fluorophores, organotin chemistry, and the development of reagents for organic synthesis. Although the provided papers do not directly discuss 6-(Dimethylamino)nicotinaldehyde, they do provide insights into related compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can be adapted to synthesize 6-(Dimethylamino)nicotinaldehyde. For instance, the synthesis of 6-dimethylaminonaphthalimide (6-DMN) involves a three-stage process including photo-bromination, Diels-Alder reaction followed by base hydrolysis, and reductive amination followed by dehydration . This method demonstrates the potential for creating stable precursors that can be converted into target compounds, which could be applied to the synthesis of 6-(Dimethylamino)nicotinaldehyde.
Molecular Structure Analysis
The molecular structure of compounds related to 6-(Dimethylamino)nicotinaldehyde can be complex, as seen in the triorganotin cations stabilized by intramolecular Sn-N coordination . The study of these structures through techniques such as NMR spectroscopy and X-ray crystallography provides valuable information on the geometry and electronic properties of the molecules, which is essential for understanding the behavior of 6-(Dimethylamino)nicotinaldehyde.
Chemical Reactions Analysis
Compounds with dimethylamino groups participate in various chemical reactions. For example, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition and Michael-type reactions . This indicates that 6-(Dimethylamino)nicotinaldehyde may also be a versatile substrate for similar reactions, potentially leading to a range of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Dimethylamino)nicotinaldehyde can be inferred from related compounds. For instance, the solubility behavior of diorganotin bromides in different solvents and the reactivity of thioamide reagents in synthesis provide insights into how 6-(Dimethylamino)nicotinaldehyde might behave under various conditions. Additionally, the antineoplastic activities of 6-substituted nicotinamides suggest potential biological activities for 6-(Dimethylamino)nicotinaldehyde, which could be explored in drug development.
科学的研究の応用
Synthesis of Organic Compounds
A significant application of 6-(Dimethylamino)nicotinaldehyde is in the synthesis of organic compounds. For example, it's used in the synthesis of 2- and 5-(1,1-dimethyl-1,2,5,6-tetrahydropyridinium-3-yl) oxadiazoline iodides, potentially acting as M muscarinic receptor agonists. These compounds are synthesized from nicotinaldehyde and nicotinhydrazine and are characterized by various spectroscopic methods (Guo-qiang Hu et al., 2010). Additionally, nicotinaldehyde is involved in reactions leading to 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile, a compound with explored antiviral activity (F. Attaby et al., 2007).
Fluorophores in Biological Probes
6-(Dimethylamino)nicotinaldehyde is a precursor in the synthesis of environment-sensitive fluorophores like 6-Dimethylaminonaphthalimide (6-DMN), which are used in biological studies. 6-DMN displays different quantum yields in varying solvents and is particularly useful in investigating protein-protein interactions and the distribution and internalization of δ-receptors (Kishore Baathulaa et al., 2011). Furthermore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) serves as a valuable probe in biological research, with applications in studying protein interactions (M. Vázquez et al., 2005).
Corrosion Inhibition
Research indicates the potential use of 6-(Dimethylamino)nicotinaldehyde derivatives in corrosion inhibition. For instance, furanylnicotinamidine derivatives, including a compound with a dimethylamino group, have been investigated as corrosion inhibitors in aqueous solutions, showing promising results (A. Fouda et al., 2020).
Medical Imaging
In medical imaging, derivatives of 6-(Dimethylamino)nicotinaldehyde have been utilized. A study used a derivative ([18F]FDDNP) in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (K. Shoghi-Jadid et al., 2002).
Safety And Hazards
This compound is classified as having acute toxicity (Category 4, Oral and Dermal), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
6-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDPUZWWWIDFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459715 | |
| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)nicotinaldehyde | |
CAS RN |
149805-92-5 | |
| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)

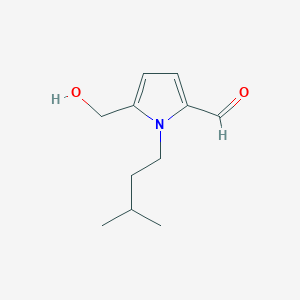


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
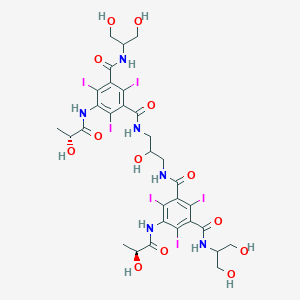


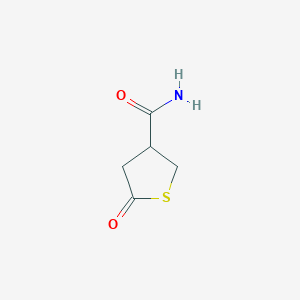

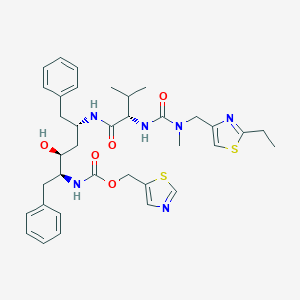
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
